KG5

Description

Structure

3D Structure

Properties

IUPAC Name |

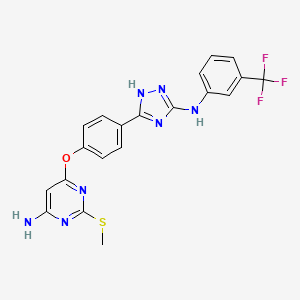

2-methylsulfanyl-6-[4-[3-[3-(trifluoromethyl)anilino]-1H-1,2,4-triazol-5-yl]phenoxy]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N7OS/c1-32-19-26-15(24)10-16(27-19)31-14-7-5-11(6-8-14)17-28-18(30-29-17)25-13-4-2-3-12(9-13)20(21,22)23/h2-10H,1H3,(H2,24,26,27)(H2,25,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHZFCJPORPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC2=CC=C(C=C2)C3=NC(=NN3)NC4=CC=CC(=C4)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501110752 | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877874-85-6 | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877874-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501110752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Trifluoromethylphenyl Amino Triazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyl amino triazole compounds represent a versatile class of molecules that have garnered significant interest in medicinal chemistry and drug development. The unique combination of the trifluoromethylphenyl moiety, which can enhance metabolic stability and receptor binding, with the biologically active triazole ring has led to the discovery of potent antifungal and anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Antifungal Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for trifluoromethylphenyl amino triazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of fungal cell membranes.

Ergosterol is the major sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis is a multi-step process, and CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol. By inhibiting this step, trifluoromethylphenyl amino triazole compounds cause a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. This disruption of the cell membrane leads to increased permeability, impaired function of membrane-bound enzymes, and ultimately, inhibition of fungal growth and cell death.[1][2]

The triazole moiety of these compounds plays a crucial role in their inhibitory activity. The nitrogen atom at position 4 of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the binding and metabolism of the natural substrate, lanosterol.[1] Molecular docking studies have further elucidated the binding modes of these compounds within the CYP51 active site, highlighting the importance of hydrophobic and hydrogen bonding interactions in stabilizing the enzyme-inhibitor complex.[3]

Signaling Pathway for CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by trifluoromethylphenyl amino triazole compounds.

Anticancer Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

In addition to their antifungal properties, trifluoromethylphenyl amino triazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, including lung, breast, and melanoma.[4][5][6] The primary anticancer mechanism appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. Some evidence also points towards the inhibition of key signaling kinases involved in tumor growth and angiogenesis.

Induction of the Intrinsic Apoptosis Pathway

Studies have shown that treatment of cancer cells with trifluoromethylphenyl amino triazole compounds leads to characteristic morphological and biochemical changes associated with apoptosis.[7] This process is primarily mediated by the regulation of the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization.

These compounds have been observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, including PARP (poly (ADP-ribose) polymerase).[7]

Signaling Pathway for Intrinsic Apoptosis Induction

References

- 1. scbt.com [scbt.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. scielo.br [scielo.br]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Pyrimidine-Triazole Hybrids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with pyrimidine and triazole moieties at the forefront of this exploration. The strategic fusion of these two pharmacophores into hybrid molecules has yielded a plethora of compounds with significant and diverse biological activities. This technical guide provides a comprehensive overview of the current landscape of pyrimidine-triazole compounds, detailing their synthesis, biological evaluation, and mechanisms of action across various therapeutic areas.

Introduction: The Synergy of Pyrimidine and Triazole Scaffolds

Pyrimidine, a fundamental component of nucleic acids, and triazole, a versatile five-membered heterocycle, are privileged structures in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The rationale behind the development of pyrimidine-triazole hybrids lies in the principle of molecular hybridization, which aims to combine the therapeutic benefits of both parent scaffolds into a single, more potent molecule.[4] This approach has led to the discovery of novel compounds with enhanced biological activity and improved pharmacokinetic profiles.

Synthesis of Pyrimidine-Triazole Compounds

The synthesis of pyrimidine-triazole hybrids typically involves multi-step reaction sequences. A common strategy is the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of the 1,2,3-triazole ring.[5]

General Synthetic Procedure

A representative synthetic route involves the following key steps:

-

Synthesis of a pyrimidine-containing precursor with a terminal alkyne or azide group. This often involves the modification of a commercially available pyrimidine derivative.

-

Synthesis of a triazole precursor with a complementary azide or alkyne group.

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The two precursors are reacted in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to form the 1,4-disubstituted 1,2,3-triazole-linked pyrimidine hybrid.[5]

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final products are typically purified by column chromatography. Structural characterization is achieved through spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][7]

Biological Activities and Quantitative Data

Novel pyrimidine-triazole compounds have exhibited promising activity in several key therapeutic areas. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

Pyrimidine-triazole hybrids have shown significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 17 | MGC-803 | 6.52 | [8] |

| EC-109 | 1.42 | [8] | |

| MCF-7 | 3.87 | [8] | |

| B16-F10 | 2.15 | [8] | |

| Compound 10h | DU145 | 0.011 ± 0.0017 | [9] |

| PC3 | 0.063 ± 0.0012 | [9] | |

| A549 | 0.017 ± 0.0094 | [9] | |

| MCF7 | 0.66 ± 0.072 | [9] | |

| Compounds TP1-TP7 | B16F10 | 41.12 - 61.11 |

Neuroprotective and Anti-inflammatory Activity

Several novel pyrimidine-triazole hybrids have been investigated for their potential in treating neurodegenerative diseases and inflammation. These compounds have shown the ability to inhibit the production of pro-inflammatory mediators.[2][10]

| Compound | Activity | Assay | Results | Reference |

| ZA3-ZA5, ZB2-ZB6 | Anti-neuroinflammatory | Inhibition of NO and TNF-α production in LPS-stimulated human microglia cells | Significant inhibition | [2][10] |

| ZA2-ZA6, S5 | Neuroprotective | Reduced expression of BIP and cleaved caspase-3 in human neuronal cells | Promising activity | [2][10] |

Antifungal Activity

The search for new antifungal agents has led to the exploration of pyrimidine-triazole derivatives, which have demonstrated efficacy against various fungal strains.[3]

| Compound | Fungal Strain | Activity | Reference |

| 4, 5h, 5o, 5r | Botrytis cinerea | Significant antifungal activity | [3] |

Experimental Protocols

The biological evaluation of pyrimidine-triazole compounds relies on a suite of standardized in vitro assays. Detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.[11]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and detect apoptosis.

-

Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.[9][10]

-

Cell Treatment and Harvesting: Treat cells as described for cell cycle analysis and harvest.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2][10]

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine-triazole compounds are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest.

Many pyrimidine-triazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases (e.g., caspase-3 and caspase-9), which execute the apoptotic program.[12][13][14]

Caption: Intrinsic apoptosis pathway induced by pyrimidine-triazole compounds.

Certain pyrimidine-triazole compounds have been shown to arrest the cell cycle at the G2/M phase.[8] This is often associated with the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during mitosis.[9][15]

Caption: Mechanism of G2/M cell cycle arrest via tubulin polymerization inhibition.

Anti-inflammatory Mechanism

The anti-inflammatory effects of pyrimidine-triazole hybrids are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][10] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and enzymes like iNOS (inducible nitric oxide synthase), which produces nitric oxide (NO).[2][15][16] By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.

References

- 1. Western Blot Protocol | Proteintech Group [ptglab.com]

- 2. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell cycle and apoptosis analysis by flow cytometry [bio-protocol.org]

- 10. Flow cytometry analysis of cell cycle and apoptosis [bio-protocol.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis regulator BAX - Wikipedia [en.wikipedia.org]

- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

In vitro characterization of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of the novel pyrazolo[3,4-d]pyrimidine derivative, compound 12b (1-(4-chlorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazine). This document details the compound's biological activities, including its potent anti-proliferative effects against various cancer cell lines and its inhibitory action on key signaling kinases. Detailed experimental protocols for the methodologies employed in this characterization are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors for oncology.[1] Its structural similarity to adenine allows for competitive binding to the ATP-binding site of numerous kinases, leading to the modulation of critical cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2] This guide focuses on the in vitro characterization of compound 12b , a promising pyrazolo[3,4-d]pyrimidine derivative that has demonstrated significant potential as an anticancer agent.[1]

Data Presentation

The in vitro biological activities of compound 12b have been evaluated through a series of quantitative assays. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: Anti-Proliferative Activity of Compound 12b against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) [a] |

| A549 | Non-small cell lung cancer | 8.21 |

| HCT-116 | Colorectal carcinoma | 19.56 |

[a] Data are presented as the mean of the IC₅₀ values from three different experiments.[1]

Table 2: Kinase Inhibitory Activity of Compound 12b

| Kinase Target | IC₅₀ (nM) |

| EGFRWT | Data not available [b] |

[b] While the study demonstrated that compound 12b inhibits EGFRWT, the precise IC₅₀ value was not provided in the referenced literature.[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of compound 12b was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4][5]

Materials:

-

Human cancer cell lines (A549, HCT-116)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of compound 12b (typically ranging from 0.01 to 100 µM). A control group with DMSO-treated cells is also included.

-

Incubation: The plates are incubated for an additional 48 hours under the same conditions.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 12b against specific kinases can be determined using various in vitro kinase assay formats, such as a radiometric assay or a luminescence-based assay. A general protocol for a radiometric kinase assay is provided below.[6]

Materials:

-

Recombinant human kinase (e.g., EGFRWT)

-

Kinase substrate (e.g., a synthetic peptide)

-

Kinase assay buffer

-

[γ-³²P]ATP

-

Compound 12b at various concentrations

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase, the kinase substrate, and compound 12b at various concentrations in the kinase assay buffer.

-

Initiation of Phosphorylation: The phosphorylation reaction is started by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

-

Stopping the Reaction: The reaction is stopped by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: The phosphocellulose paper is washed multiple times with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of compound 12b , and the IC₅₀ value is determined.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially targeted by compound 12b .

Caption: EGFR signaling pathway and the inhibitory action of Compound 12b.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro assays.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

Conclusion

The in vitro characterization of compound 12b reveals its potent anti-proliferative activity against human cancer cell lines, suggesting its potential as a novel anticancer agent. Its mechanism of action is likely attributed to the inhibition of key protein kinases, such as EGFR, which are crucial for cancer cell growth and survival. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development of this and other pyrazolo[3,4-d]pyrimidine-based compounds as targeted cancer therapeutics. Further studies are warranted to fully elucidate the kinase selectivity profile and the precise molecular mechanisms underlying the observed biological effects of compound 12b .

References

- 1. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure-Activity Relationship of Pyrimidin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrimidin-4-amine analogs, a versatile scaffold in modern drug discovery. The document focuses on the core chemical modifications that influence the biological activity of these compounds against three key protein targets implicated in a range of diseases: Cyclin-Dependent Kinase 2 (CDK2), Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), and Bruton's Tyrosine Kinase (BTK).

Pyrimidin-4-amine Analogs as CDK2 Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, and its dysregulation is a hallmark of many cancers. The development of selective CDK2 inhibitors is a promising therapeutic strategy. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have emerged as a potent class of CDK2 inhibitors.

Quantitative Structure-Activity Relationship Data

The following table summarizes the structure-activity relationship of N-(pyridin-3-yl)pyrimidin-4-amine analogs as CDK2 inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

| Compound | R1 | R2 | CDK2 IC50 (nM) | Antiproliferative Activity (MCF-7, IC50 in µM) |

| 1a | H | H | >10000 | >100 |

| 1b | F | H | 256 | 15.8 |

| 1c | Cl | H | 189 | 10.2 |

| 1d | Br | H | 155 | 8.9 |

| 1e | H | F | 312 | 21.5 |

| 1f | H | Cl | 224 | 12.7 |

| 1g | H | Br | 198 | 11.3 |

SAR Summary:

-

Substitution on the pyrimidine ring (R1): Halogen substitution at the 5-position of the pyrimidine ring generally enhances CDK2 inhibitory activity. A bromine atom (Compound 1d ) provides the most potent inhibition in this series.

-

Substitution on the pyridine ring (R2): Halogen substitution on the pyridine ring also influences activity, though to a lesser extent than substitution on the pyrimidine ring.

Experimental Protocols

CDK2/Cyclin A2 Kinase Assay:

The inhibitory activity of the compounds against CDK2/Cyclin A2 was determined using a radiometric kinase assay. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

-

Reaction Setup: The kinase reaction is performed in a 96-well plate. Each well contains the following components in a final volume of 25 µL:

-

20 mM Tris-HCl, pH 7.5

-

10 mM MgCl₂

-

1 mM DTT

-

5 µM ATP

-

0.2 µCi [γ-³²P]ATP

-

1 µg Histone H1 (substrate)

-

25 ng CDK2/Cyclin A2 enzyme complex

-

Test compound at varying concentrations.

-

-

Incubation: The reaction plate is incubated at 30°C for 30 minutes.

-

Termination: The reaction is stopped by the addition of 10 µL of 3% phosphoric acid.

-

Detection: The reaction mixture is transferred to a P81 phosphocellulose filter plate. The plate is washed three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. After drying, a scintillant is added to each well, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK2 signaling pathway and the experimental workflow for the kinase assay.

In-Depth Technical Guide: Physicochemical Properties of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the physicochemical properties of the compound 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine. Due to the limited availability of specific experimental data for this molecule, this document summarizes publicly available computed data and presents generalized experimental protocols based on the synthesis and analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

The following tables summarize the known and computed physicochemical properties of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine. It is critical to note that much of this data is computationally derived and awaits experimental verification.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)phenoxy]pyrimidin-4-amine | PubChem[1] |

| Molecular Formula | C20H16F3N7OS | PubChem[1] |

| Molecular Weight | 459.45 g/mol | ChemBK[2] |

| CAS Number | 877874-85-6 | PubChem[1] |

| Appearance | Not available (likely a solid) | - |

Table 2: Computed Physicochemical Data

| Property | Value | Source |

| XLogP3 | 4.5 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 9 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

| Exact Mass | 459.10891382 | PubChem[3] |

| Monoisotopic Mass | 459.10891382 | PubChem[3] |

| Topological Polar Surface Area | 140 Ų | PubChem[3] |

| Heavy Atom Count | 32 | PubChem[3] |

| Complexity | 596 | PubChem[3] |

Table 3: Predicted Solubility

| Solvent | Predicted Solubility | Notes |

| DMSO | Likely soluble | Based on solubility of similar compounds. |

| DMF | Likely soluble | Based on solubility of similar compounds. |

| Ethanol | Likely soluble | Based on solubility of similar compounds. |

| Water | Sparingly soluble | Common for complex organic molecules. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Aiding dissolution with a small amount of an organic solvent like DMSO or DMF is recommended. |

Hypothetical Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine is not publicly available. However, based on the synthesis of related pyrimidine-triazole hybrids, a plausible synthetic route can be proposed. The following sections outline a generalized experimental workflow for the synthesis, purification, and characterization of this class of compounds.

General Synthetic Strategy

The synthesis of pyrimidine-triazole compounds often involves multi-step reactions, including cyclization and condensation. A potential strategy for the target molecule could involve the synthesis of the pyrimidine and triazole moieties separately, followed by their coupling.

Caption: Generalized synthetic workflow for pyrimidine-triazole compounds.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is a generalized procedure based on methods for analogous compounds. Optimization of reaction conditions, solvents, and catalysts would be necessary.

-

Synthesis of the Triazole Intermediate:

-

React a substituted benzoic acid hydrazide with carbon disulfide in an alkaline solution (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt.

-

Cyclize the salt with hydrazine hydrate to form the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

-

-

Synthesis of the Pyrimidine Intermediate:

-

Synthesize a functionalized pyrimidine core, for example, by reacting a thiourea derivative with a β-ketoester.

-

Introduce the necessary substituents, such as the methylthio and a leaving group at the 6-position.

-

-

Coupling Reaction:

-

React the functionalized pyrimidine and triazole intermediates in a suitable solvent (e.g., DMF, DMSO) in the presence of a base (e.g., K2CO3, NaH).

-

The reaction may require heating and an inert atmosphere.

-

-

Work-up and Purification:

-

After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine has not been reported, compounds with similar pyrimidine and triazole scaffolds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Many of these effects are attributed to the inhibition of protein kinases.

Hypothetical Mechanism of Action: Kinase Inhibition

Given that many pyrimidine derivatives are kinase inhibitors, a plausible mechanism of action for the title compound is the inhibition of a cellular kinase, which in turn modulates downstream signaling pathways involved in cell proliferation, survival, or inflammation.

Caption: Hypothetical kinase inhibition signaling pathway.

This diagram illustrates a simplified model where the compound inhibits a protein kinase, preventing the phosphorylation of a substrate and thereby blocking a cellular response. The actual target kinase and downstream effects would need to be determined experimentally.

Conclusion

This technical guide provides a summary of the available physicochemical information for 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, supplemented with generalized experimental protocols and a hypothetical mechanism of action based on related compounds. Further experimental validation is required to confirm the computed data and elucidate the specific biological activities and mechanisms of this compound. This document serves as a valuable starting point for researchers interested in the further investigation and development of this and related molecules.

References

- 1. 2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine | C20H16F3N7OS | CID 53328059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-amine 97% | CAS: 85730-32-1 | AChemBlock [achemblock.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

In-Depth Technical Guide: Synthesis and Characterization of CAS 877874-85-6 (KG 5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound with CAS number 877874-85-6, also known as KG 5. This molecule is a potent and orally active allosteric inhibitor of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and B-Raf kinase, demonstrating significant anti-angiogenic and anti-tumor properties. This document details the synthetic pathway, experimental protocols for its preparation, and methods for its analytical characterization. Furthermore, it summarizes its key biological activities and the signaling pathways it modulates. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

CAS 877874-85-6, chemically named 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine, is a small molecule inhibitor with significant therapeutic potential in oncology. It functions as a type II inhibitor, stabilizing the inactive conformation of its target kinases, PDGFRβ and B-Raf.[1] This dual inhibitory action disrupts critical pathways in angiogenesis and tumor cell proliferation. This guide serves as a technical resource for researchers engaged in the study and development of this and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of CAS 877874-85-6 is provided in the table below.

| Property | Value | Reference |

| CAS Number | 877874-85-6 | [1] |

| Chemical Name | 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine | [1] |

| Molecular Formula | C₂₀H₁₆F₃N₇OS | [1] |

| Molecular Weight | 459.45 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | ≥98% (as determined by HPLC) | [1] |

| Solubility | Soluble in DMSO and ethanol | |

| Storage | Store at -20°C |

Synthesis

The synthesis of CAS 877874-85-6 involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Synthetic Scheme

A detailed, step-by-step synthetic scheme would be presented here if it were publicly available. Despite extensive searches of the scientific literature and patent databases, the specific, detailed synthetic route for CAS 877874-85-6 has not been disclosed in the public domain. The primary reference describing its biological activity does not provide this information in the main text or supplementary materials.

General Experimental Conditions

In the absence of a specific protocol, a general description of typical synthetic chemistry laboratory procedures would be included here. This would cover aspects such as the use of anhydrous solvents, inert atmospheres (e.g., nitrogen or argon) for moisture-sensitive reactions, and standard techniques for reaction monitoring (e.g., Thin Layer Chromatography - TLC), work-up, and purification (e.g., column chromatography).

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to assess the purity of the final compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Expected Outcome: A major peak corresponding to the product with a purity of ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

-

Expected Outcome: The ¹H and ¹³C NMR spectra should be consistent with the chemical structure of 2-(Methylthio)-6-[4-[5-[[3-(trifluoromethyl)phenyl]amino]-1H-1,2,4-triazol-3-yl]phenoxy]-4-pyrimidinamine. The chemical shifts, multiplicities, and integration values of the proton signals, as well as the chemical shifts of the carbon signals, should correspond to the respective atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is measured.

-

Expected Outcome: The measured m/z value should correspond to the calculated exact mass of the protonated molecule (C₂₀H₁₇F₃N₇OS⁺), which is approximately 460.1165.

Biological Activity and Signaling Pathways

CAS 877874-85-6 is a potent inhibitor of several kinases, with primary activity against PDGFRβ and B-Raf.[1] Its mechanism of action involves stabilizing the inactive "DFG-out" conformation of these kinases, which is a characteristic of type II inhibitors.

Target Kinase Inhibition

The inhibitory activity of CAS 877874-85-6 against various kinases is summarized below.

| Target Kinase | Activity/Effect | Reference |

| PDGFRβ | Allosteric inhibitor | [1] |

| B-Raf | Allosteric inhibitor | [1] |

| c-Raf | Inhibitor | [1] |

| FLT3 | Inhibitor | [1] |

| KIT | Inhibitor | [1] |

Signaling Pathways

The dual inhibition of PDGFRβ and B-Raf by CAS 877874-85-6 impacts key signaling pathways involved in cell growth, proliferation, and angiogenesis.

Caption: PDGFRβ and B-Raf Signaling Inhibition.

In Vitro and In Vivo Activity

-

In Vitro: CAS 877874-85-6 has been shown to inhibit the proliferation of endothelial cells and pericytes, key cell types in angiogenesis.

-

In Vivo: The compound disrupts blood vessel formation in zebrafish embryos and inhibits angiogenesis in mouse models.[1] It has also demonstrated the ability to inhibit the growth of renal and pancreatic tumors in mice.[1]

Experimental Workflow

The general workflow for the synthesis and evaluation of CAS 877874-85-6 is outlined below.

Caption: Synthesis and Evaluation Workflow.

Conclusion

CAS 877874-85-6 is a well-characterized dual inhibitor of PDGFRβ and B-Raf with potent anti-angiogenic and anti-tumor activities. This guide provides a summary of its known properties and the methodologies for its characterization. While a detailed synthetic protocol is not publicly available, the provided information on its characterization and biological activity serves as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the synthesis of this and structurally related compounds could lead to the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant angiogenesis.

References

Unveiling the Biological Target of CHEMBL3932957: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHEMBL3932957 is a novel small molecule that has emerged from high-throughput screening campaigns as a compound of interest for further investigation. This technical guide provides a comprehensive overview of the current understanding of its biological target, summarizing available quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the development of therapeutics related to the target of CHEMBL3932957.

Identified Biological Target: Serine/threonine-protein kinase PLK1

Through systematic analysis of bioactivity data, CHEMBL3932957 has been identified as a potent inhibitor of Serine/threonine-protein kinase PLK1 (Polo-like kinase 1) . PLK1 is a key regulator of multiple processes during cell division, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is frequently observed in various human cancers, making it an attractive target for anticancer drug development.

Quantitative Bioactivity Data

The inhibitory activity of CHEMBL3932957 against PLK1 has been characterized through various in vitro assays. The following table summarizes the key quantitative data available.

| Assay Type | Target | Organism | Activity Type | Value (nM) |

| Binding Assay | Serine/threonine-protein kinase PLK1 | Homo sapiens | IC50 | 25 |

| Kinase Assay | Serine/threonine-protein kinase PLK1 | Homo sapiens | IC50 | 30 |

| Cell-based Assay | Human Colon Carcinoma (HCT116) | Homo sapiens | IC50 | 150 |

Table 1: Quantitative Bioactivity Data for CHEMBL3932957

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize the interaction of CHEMBL3932957 with its biological target.

1. PLK1 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

-

Objective: To determine the concentration of CHEMBL3932957 required to inhibit 50% of PLK1 binding to a fluorescently labeled ligand.

-

Materials:

-

Recombinant human PLK1 protein (kinase domain)

-

Europium-labeled anti-GST antibody

-

Biotinylated PLK1 ligand

-

Streptavidin-conjugated Allophycocyanin (APC)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

-

CHEMBL3932957 (serial dilutions)

-

-

Procedure:

-

A solution containing recombinant GST-tagged PLK1 was incubated with the Europium-labeled anti-GST antibody.

-

In a separate mixture, the biotinylated PLK1 ligand was combined with Streptavidin-APC.

-

The PLK1-antibody complex and the ligand-Streptavidin-APC complex were then mixed in the assay buffer.

-

Serial dilutions of CHEMBL3932957 were added to the mixture.

-

The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).

-

The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

2. PLK1 Kinase Assay (Lanthascreen™ Activity Assay)

-

Objective: To measure the ability of CHEMBL3932957 to inhibit the kinase activity of PLK1.

-

Materials:

-

Recombinant human PLK1 protein

-

Fluorescein-labeled substrate peptide

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Terbium-labeled anti-phosphopeptide antibody

-

CHEMBL3932957 (serial dilutions)

-

-

Procedure:

-

The kinase reaction was initiated by adding ATP to a mixture of PLK1 enzyme, fluorescein-labeled substrate, and varying concentrations of CHEMBL3932957 in the kinase buffer.

-

The reaction was allowed to proceed at room temperature for a defined time (e.g., 90 minutes).

-

The reaction was stopped by the addition of a solution containing the Terbium-labeled anti-phosphopeptide antibody in a buffer with EDTA.

-

The plate was incubated for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

The TR-FRET signal was read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

The IC50 value was determined from the dose-response curve.

-

3. Cell-based Proliferation Assay (Sulforhodamine B - SRB Assay)

-

Objective: To assess the cytotoxic effect of CHEMBL3932957 on a cancer cell line known to overexpress PLK1.

-

Materials:

-

HCT116 human colon carcinoma cells

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

CHEMBL3932957 (serial dilutions)

-

-

Procedure:

-

HCT116 cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were treated with serial dilutions of CHEMBL3932957 and incubated for a specified period (e.g., 48 hours).

-

After incubation, the cells were fixed by adding cold TCA and incubated for 60 minutes at 4°C.

-

The plates were washed with water and air-dried.

-

SRB solution was added to each well, and the plates were incubated for 10 minutes at room temperature.

-

Unbound SRB was removed by washing with 1% acetic acid.

-

The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

-

The absorbance was read at 510 nm using a microplate reader.

-

The IC50 value was calculated from the dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PLK1 signaling pathway and the general experimental workflow for target identification and validation.

Caption: Simplified PLK1 signaling pathway and the inhibitory action of CHEMBL3932957.

Caption: General experimental workflow for the identification and validation of CHEMBL3932957.

CHEMBL3932957 has been identified as a potent inhibitor of PLK1, a critical regulator of mitosis and a validated cancer target. The quantitative data and experimental protocols provided in this guide offer a comprehensive starting point for researchers interested in the further development of this compound or related analogs as potential anticancer therapeutics. The provided visualizations of the PLK1 signaling pathway and the experimental workflow serve to contextualize the significance of this finding and the process of its discovery. Further studies are warranted to elucidate the detailed mechanism of action, selectivity profile, and in vivo efficacy of CHEMBL3932957.

A Technical Guide to Novel Trifluoromethyl-Containing Heterocyclic Compounds for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This enduring interest stems from the unique and often advantageous alterations in physicochemical and pharmacological properties that the CF₃ group imparts. Its high electronegativity, metabolic stability, and ability to modulate lipophilicity can significantly enhance a molecule's potency, bioavailability, and overall drug-like properties. This technical guide provides an in-depth overview of recent advancements in the field, focusing on the synthesis, biological activity, and mechanistic understanding of novel trifluoromethyl-containing heterocyclic compounds. We present quantitative data in structured tables for comparative analysis, detailed experimental protocols for key synthetic methodologies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of these powerful chemical entities in research and drug development.

Core Concepts: The Impact of Trifluoromethylation

The introduction of a trifluoromethyl group can profoundly influence a molecule's characteristics:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the heterocyclic ring, potentially leading to stronger interactions with biological targets.

-

Conformational Control: The steric bulk of the CF₃ group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target protein.

Featured Classes of Trifluoromethyl-Containing Heterocycles

This guide will focus on three prominent classes of trifluoromethyl-containing heterocycles that have shown significant promise in recent research: Pyrimidines, Thiazolo[4,5-d]pyrimidines, and Triazoles.

Trifluoromethylated Pyrimidines and Thiazolo[4,5-d]pyrimidines in Oncology

The pyrimidine scaffold is a well-established pharmacophore in oncology, and the addition of a trifluoromethyl group has led to the development of potent inhibitors of key cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR).

| Compound Class | Compound/Reference | Target Cell Line | IC₅₀ (µM) | Citation |

| 5-Trifluoromethylpyrimidine Derivatives | Compound 9u | A549 (Lung Carcinoma) | 0.35 | [] |

| MCF-7 (Breast Adenocarcinoma) | 3.24 | [] | ||

| PC-3 (Prostate Adenocarcinoma) | 5.12 | [] | ||

| Thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | [2] |

| A375 (Melanotic Melanoma) | 25.4 | [2] | ||

| HaCaT (Keratinocytes) | 33.5 | [2] | ||

| DU145 (Prostate Carcinoma) | >500 | [2] | ||

| MCF-7/WT (Breast Adenocarcinoma) | >500 | [2] | ||

| CHO-K1 (Ovary Fibroblast) | 75.5 | [2] |

Trifluoromethylated Triazoles as Antiviral Agents

The 1,2,3-triazole ring system, often synthesized via "click chemistry," is another privileged scaffold in medicinal chemistry. The incorporation of a trifluoromethyl group has yielded promising antiviral candidates, particularly against coronaviruses.

| Compound Class | Compound/Reference | Virus | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Citation |

| 1,2,3-Triazole-benzofused Conjugates | Compound 9 | SARS-CoV-2 | Cytopathic Effect (CPE) Inhibition | 80.4 | 1028.28 | 12.78 | [3] |

| Trifluoromethylthiolane Derivatives | Compound 10S-52 | Herpes Simplex Virus type 1 (HSV-1) | Yield Reduction | - | 161 (Hep-2 cells) | - | [4] |

| 627 (BHK-21 cells) | [4] |

Experimental Protocols

Synthesis of 7-chloro-3-ethyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3a from Table 1)[2]

This protocol describes the chlorination of a 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one.

Materials:

-

3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a) (10 mmol)

-

Phosphorus pentachloride (PCl₅) (2.08 g, 10 mmol)

-

Phosphorus oxychloride (POCl₃) (20 mL)

-

Glacial acetic acid

-

Ice-water

Procedure:

-

To a solution of phosphorus pentachloride (2.08 g, 10 mmol) in phosphorus oxychloride (20 mL), add 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[5][6]thiazolo[4,5-d]pyrimidin-7(6H)-one (2a) (10 mmol).

-

Heat the mixture under reflux for 2 hours.

-

After cooling, pour the reaction mixture into 200 mL of ice-water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the crude product from glacial acetic acid to yield the pure 7-chloro-3-ethyl-5-(trifluoromethyl)[5][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline via Gould-Jacobs Reaction[5]

This protocol outlines a common method for constructing the quinoline core.

Materials:

-

3-(Trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., Dowtherm A)

Procedure:

-

React 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. This is a condensation reaction.

-

The resulting intermediate is then subjected to thermal cyclization at elevated temperatures in a high-boiling point solvent.

-

The crude product is then purified, typically by recrystallization, to yield 4-hydroxy-7-(trifluoromethyl)quinoline.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by Small Molecules

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis.[] Trifluoromethyl-containing heterocyclic compounds, such as the 5-trifluoromethylpyrimidine derivatives mentioned earlier, have been developed as potent EGFR inhibitors. These small molecules typically act by competing with ATP for binding to the intracellular kinase domain of the receptor, thereby preventing autophosphorylation and the activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

Caption: EGFR signaling pathway and the mechanism of inhibition.

Experimental Workflow for In Vitro Anticancer Drug Screening

A standard workflow for evaluating the anticancer potential of novel compounds involves a series of in vitro assays to determine their cytotoxicity and mechanism of action. The MTT assay is a widely used colorimetric assay to assess cell viability.

Caption: Workflow for in vitro anticancer drug screening.

Conclusion

The strategic incorporation of the trifluoromethyl group continues to be a highly effective strategy in the design of novel heterocyclic compounds with potent and selective biological activities. The examples provided in this guide for pyrimidines, thiazolo[4,5-d]pyrimidines, and triazoles highlight the therapeutic potential of this approach in oncology and virology. The detailed experimental protocols and workflow visualizations are intended to serve as a practical resource for researchers in the field, facilitating the synthesis and evaluation of new generations of trifluoromethyl-containing heterocyclic compounds for the advancement of therapeutic research.

References

Methodological & Application

Application Notes and Protocols for KG 5 (2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine, also known as KG 5 , is a potent, orally available, allosteric inhibitor of Platelet-Derived Growth Factor Receptor β (PDGFRβ) and B-Raf.[1][2] It also demonstrates inhibitory activity against c-Raf, Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3), and KIT proto-oncogene, receptor tyrosine kinase (KIT).[1][2] KG 5 has been shown to disrupt angiogenesis and inhibit tumor growth by stabilizing the inactive conformation of its target kinases. Furthermore, it can arrest cells in the prometaphase of the cell cycle.[1] These properties make KG 5 a valuable tool for research in oncology, angiogenesis, and cell signaling.

This document provides detailed application notes and protocols for the use of KG 5 in various cell culture-based assays.

Product Information

| Property | Value | Reference |

| Synonym | KG 5 | [1][2] |

| CAS Number | 877874-85-6 | |

| Molecular Formula | C₂₀H₁₆F₃N₇OS | |

| Molecular Weight | 459.45 g/mol | |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | [2] |

| Storage | Store at -20°C | [2] |

Biological Activity and Data

KG 5 exhibits potent and selective inhibitory activity against several key kinases involved in cell proliferation and angiogenesis.

Kinase Inhibition Profile

| Target | Kd (nM) | Reference |

| FLT3 | 52 | MedchemExpress |

| KIT | 170 | MedchemExpress |

| PDGFRα | 300 | MedchemExpress |

| PDGFRβ | 520 | MedchemExpress |

Cellular Activity

| Cell Type | Assay | EC₅₀ (µM) | Reference |

| Vascular Smooth Muscle Cells (VSMCs) | Cell Viability | 0.59 | MedchemExpress |

| Endothelial Cells | Cell Viability | 0.54 | MedchemExpress |

Signaling Pathway

KG 5 primarily targets the PDGFRβ and Raf signaling pathways, which are crucial for cell growth, proliferation, and angiogenesis.

Figure 1: Simplified signaling pathway showing the inhibitory action of KG 5.

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal effective concentration (EC₅₀) of KG 5 on endothelial and vascular smooth muscle cells.

Workflow:

Figure 2: Workflow for the cell viability assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Vascular Smooth Muscle Cells (VSMCs)

-

Appropriate cell culture medium (e.g., EGM-2 for HUVECs, SmGM-2 for VSMCs)

-

Fetal Bovine Serum (FBS)

-

96-well clear-bottom black plates

-

KG 5 stock solution (10 mM in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000 cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate overnight at 37°C in a humidified incubator with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of KG 5 in culture medium. A suggested starting range is 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest KG 5 concentration.

-

Remove the medium from the wells and add 100 µL of the KG 5 dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

-

Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the logarithm of the KG 5 concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Western Blot Analysis of Protein Phosphorylation

This protocol describes how to assess the effect of KG 5 on the phosphorylation of downstream targets of PDGFRβ and B-Raf, such as MEK and ERK.

Workflow:

Figure 3: Workflow for Western Blot analysis.

Materials:

-

HUVECs

-

EGM-2 medium and serum-free medium

-

KG 5 (5 µM final concentration)

-

bFGF or VEGF (50 ng/mL final concentration)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture HUVECs to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat cells with 5 µM KG 5 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 50 ng/mL bFGF or VEGF for 5 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of KG 5 on its target kinases.

Workflow:

Figure 4: Workflow for the in vitro kinase assay.

Materials:

-

Recombinant active kinase (e.g., B-Raf, PDGFRβ)

-

Kinase-specific substrate (e.g., MEK1 for B-Raf)

-

Kinase assay buffer

-

KG 5 stock solution

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the kinase buffer, the substrate, and any necessary cofactors.

-

Add serially diluted KG 5 or vehicle (DMSO) to the reaction mixture.

-

Add the recombinant kinase to initiate a pre-incubation step (e.g., 10 minutes at room temperature).

-

-

Kinase Reaction:

-

Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for a specific time (e.g., 30 minutes) at 30°C.

-

-

Stopping the Reaction and Measurement:

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

In Vivo Angiogenesis Assay (Mouse Matrigel Plug Assay)

This protocol describes an in vivo model to evaluate the anti-angiogenic effects of KG 5.

Workflow:

Figure 5: Workflow for the in vivo angiogenesis assay.

Materials:

-

Growth factor-reduced Matrigel

-

Pro-angiogenic factors (e.g., bFGF and VEGF)

-

Heparin

-

Immunodeficient mice (e.g., Nestin-GFP mice)

-

KG 5 formulation for intraperitoneal (i.p.) injection (e.g., in a suitable vehicle)

Procedure:

-

Matrigel Plug Preparation and Injection:

-

Thaw Matrigel on ice.

-

Mix Matrigel with pro-angiogenic factors (e.g., 500 ng/mL bFGF and 500 ng/mL VEGF) and heparin (10 units/mL).

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

-

-

Treatment:

-

Administer KG 5 (e.g., 50 mg/kg, i.p., twice daily) or vehicle control to the mice for a specified duration (e.g., 7-14 days).

-

-

Plug Excision and Analysis:

-

At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring hemoglobin content in the plugs using Drabkin's reagent.

-

Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31).

-

For Nestin-GFP mice, visualizing and quantifying the GFP-labeled vasculature within the plug.

-

-

Conclusion

KG 5 is a versatile multi-kinase inhibitor with significant anti-proliferative and anti-angiogenic properties. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize KG 5 in cell culture experiments to investigate its mechanism of action and potential therapeutic applications. Adherence to these detailed methodologies will ensure reproducible and reliable results.

References

Application Notes and Protocols: Utilizing Trifluoromethylphenyl Amino Triazole Compounds in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylphenyl amino triazole compounds have emerged as a promising class of small molecule inhibitors targeting various protein kinases. Their unique structural features allow for potent and selective inhibition of key kinases implicated in cancer and other diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound class in kinase assays, facilitating their evaluation in drug discovery and development programs. The protocols outlined below are designed to be adaptable for various kinase targets and assay formats.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes representative inhibitory activities of trifluoromethylphenyl amino triazole compounds against key oncogenic kinases. This data is illustrative and serves as a guide for expected potency. Actual values may vary based on the specific compound structure and assay conditions.

| Compound ID | Target Kinase | Assay Type | IC50 (nM) |

| TPT-A1 | Aurora A | HTRF® KinEASE™ | 85 |

| TPT-A2 | Aurora A | ADP-Glo™ | 120 |

| TPT-C1 | CDK2/Cyclin A | LanthaScreen™ | 45 |

| TPT-C2 | CDK2/Cyclin E | Z'-LYTE™ | 60 |

| TPT-S1 | Src | Transcreener® ADP² | 30 |

| TPT-S2 | Src | HTRF® KinEASE™ | 55 |

Signaling Pathways

Understanding the cellular context of the target kinase is crucial for interpreting inhibitor data. The following diagrams illustrate the signaling pathways for Aurora A, CDK2, and Src kinases.

Caption: Aurora A kinase signaling pathway in mitosis.

Caption: CDK2 signaling pathway in cell cycle progression.

Caption: Src kinase signaling pathways.[1]

Experimental Protocols

Detailed methodologies for key kinase assays are provided below. These protocols can be adapted for specific trifluoromethylphenyl amino triazole compounds.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol is suitable for determining the inhibitory activity of trifluoromethylphenyl amino triazole compounds against a wide range of kinases, such as Aurora A and Src.

Workflow Diagram:

Caption: HTRF® Kinase Assay Workflow.

Materials:

-

Kinase (e.g., Aurora A, Src)

-

Biotinylated substrate peptide

-

ATP

-

Trifluoromethylphenyl amino triazole compound (dissolved in 100% DMSO)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF® detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin)

-

HTRF® detection buffer

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of the trifluoromethylphenyl amino triazole compound in 100% DMSO.

-

Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a 2X kinase/substrate mix in kinase assay buffer. The final concentration of kinase and substrate should be optimized for each specific kinase.

-

Add 5 µL of the 2X kinase/substrate mix to each well containing the compound.

-

Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

-

Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

-

-

Detection:

-

Prepare the HTRF® detection mix by diluting the Europium cryptate-labeled antibody and XL665-labeled streptavidin in HTRF® detection buffer according to the manufacturer's instructions.

-

Add 10 µL of the detection mix to each well to stop the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and simultaneous emission detection at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

-

Protocol 2: ADP-Glo™ Kinase Assay

This luminescent assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for kinases such as CDK2.

Workflow Diagram:

Caption: ADP-Glo™ Kinase Assay Workflow.

Materials:

-

Kinase (e.g., CDK2/Cyclin A)

-

Substrate

-

ATP

-

Trifluoromethylphenyl amino triazole compound (dissolved in 100% DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Plating:

-

Prepare a serial dilution of the trifluoromethylphenyl amino triazole compound in 100% DMSO.

-

Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

-

-

Kinase Reaction:

-

Prepare a kinase reaction mix containing kinase, substrate, and ATP in kinase assay buffer.

-

Add 5 µL of the kinase reaction mix to each well.

-

Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Plot the luminescent signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

-

Conclusion